2-[4-(4-Nitrophenoxy)butylamino]ethanol
Description
2-[4-(4-Nitrophenoxy)butylamino]ethanol is a synthetic alkanolamine derivative characterized by a nitro-substituted phenoxy group and a butylaminoethanol backbone. The compound’s functional groups—nitrophenoxy, butylamino, and ethanol—impart unique physicochemical properties, making it relevant in pharmaceutical and industrial contexts. For instance, nitroaromatic compounds are often bioactive, while alkanolamines are widely used in CO₂ capture and corrosion inhibition .
Properties
IUPAC Name |
2-[4-(4-nitrophenoxy)butylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c15-9-8-13-7-1-2-10-18-12-5-3-11(4-6-12)14(16)17/h3-6,13,15H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCFLMCOKKMAJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCCNCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Nitrophenoxy)butylamino]ethanol typically involves the reaction of 4-nitrophenol with butylamine, followed by the introduction of an ethanolamine moiety. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the reaction. The process can be summarized as follows:
Step 1: Reaction of 4-nitrophenol with butylamine to form 4-(4-nitrophenoxy)butylamine.
Step 2: Reaction of 4-(4-nitrophenoxy)butylamine with ethanolamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the above reactions are carried out under controlled conditions. The use of continuous flow reactors can also be considered to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Nitrophenoxy)butylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[4-(4-Aminophenoxy)butylamino]ethanol.
Scientific Research Applications
2-[4-(4-Nitrophenoxy)butylamino]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(4-Nitrophenoxy)butylamino]ethanol involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the butylaminoethanol backbone provides flexibility and solubility. These interactions can affect various biochemical pathways, making the compound useful in research and development.
Comparison with Similar Compounds
Functional Differences :
- Bioactivity: Phenylethanolamine A is a β-adrenergic agonist with "lean meat" effects in livestock, analogous to ractopamine and clenbuterol . The nitro group in this compound may confer similar bioactivity, but evidence for this is lacking.
- Applications: Phenylethanolamine A is regulated due to its misuse in animal feed, while this compound’s applications remain underexplored but may align with industrial uses (e.g., corrosion inhibition) .
2-(Butylamino)ethanol
Structural Similarities: Both compounds share a butylaminoethanol backbone. However, 2-(Butylamino)ethanol lacks the nitrophenoxy group, simplifying its structure (C₆H₁₅NO) .
Property Comparison :
Alkanolamines in CO₂ Capture
Secondary alkanolamines like 2-(Butylamino)ethanol and 2-(Ethylamino)ethanol are extensively studied for CO₂ solubility and regeneration efficiency. For example:
- The nitro group in this compound may hinder CO₂ interaction due to steric and electronic effects.
- Thermal Stability: Alkanolamines degrade at elevated temperatures (e.g., aqueous amines lose ~15% efficiency after 100 hours at 120°C). Nitroaromatic groups could exacerbate degradation via redox reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
